(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
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Description
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl2FN4O2S and its molecular weight is 435.25. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
(E)-3-aryl-2-(thiazol-2-yl)acrylonitriles have been studied for their reduction properties. Frolov et al. (2005) investigated the reduction of similar compounds with lithium aluminum hydride, resulting in (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives (Frolov et al., 2005).
2. Application in Chemosensors
Molecules like E-3-phenyl-2-(1-phenylbenzimidazol-2-yl)acrylonitriles have been synthesized and characterized for potential application as chemosensors. Hranjec et al. (2012) conducted spectroscopic studies and found that these compounds showed selectivity towards certain cations, indicating their potential use as chemosensors (Hranjec et al., 2012).
3. Biological Activity
Compounds similar to (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile have been synthesized and tested for biological activities. Shen De-long (2010) synthesized 2-[4-(4-fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles and found them to exhibit fungicidal activity (Shen De-long, 2010).
4. Cytotoxic Properties
Studies have been conducted on the cytotoxic properties of similar compounds. Tarleton et al. (2012) explored the development of acrylonitrile derivatives as cytotoxic agents, emphasizing the importance of the cyanide moiety for broad spectrum cytotoxicity (Tarleton et al., 2012).
5. Antimicrobial Applications
(E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which are structurally related, have been investigated for their antimicrobial properties. Liaras et al. (2011) found that these compounds showed potent activity against a range of bacteria and fungi, often exceeding the effectiveness of reference drugs (Liaras et al., 2011).
Properties
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN4O2S/c19-11-1-3-13(14(20)5-11)17-9-28-18(24-17)10(7-22)8-23-16-6-12(25(26)27)2-4-15(16)21/h1-6,8-9,23H/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATHSBTYULSHLR-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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